molecular formula C7H5N3 B13949579 4,7-Methano-1H-pyrazolo[3,4-C]pyridine CAS No. 504411-35-2

4,7-Methano-1H-pyrazolo[3,4-C]pyridine

Cat. No.: B13949579
CAS No.: 504411-35-2
M. Wt: 131.13 g/mol
InChI Key: HIFDDBJCOKZQFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,7-Methano-1H-pyrazolo[3,4-C]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,7-Methano-1H-pyrazolo[3,4-C]pyridine typically involves the reaction of pyrazole derivatives with pyridine derivatives under specific conditions. One common method includes the refluxing of a mixture of pyrazole and a 1,3-dicarbonyl compound in a solvent like 1,4-dioxane, followed by the addition of phosphorus oxychloride . Another method involves the reaction of aminopyrazoles with 1,2-diketones in refluxing acetic acid .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, solvents, and catalysts, as well as the control of reaction parameters such as temperature and time, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 4,7-Methano-1H-pyrazolo[3,4-C]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions, particularly nucleophilic substitution, can occur at specific positions on the pyrazole or pyridine rings.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or halides in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce hydrogenated compounds.

Scientific Research Applications

4,7-Methano-1H-pyrazolo[3,4-C]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,7-Methano-1H-pyrazolo[3,4-C]pyridine involves its interaction with specific molecular targets and pathways. For instance, some derivatives act as inhibitors of enzymes or receptors involved in disease pathways. The compound may bind to the active site of an enzyme, blocking its activity and thereby exerting its therapeutic effects .

Comparison with Similar Compounds

4,7-Methano-1H-pyrazolo[3,4-C]pyridine can be compared with other pyrazolopyridine derivatives, such as:

  • 1H-Pyrazolo[3,4-b]pyridine
  • 1H-Pyrazolo[4,3-c]pyridine
  • 1H-Pyrazolo[3,4-d]pyrimidine

These compounds share a similar bicyclic structure but differ in the position of the nitrogen atoms and the type of substituents attached to the rings. The unique structure of this compound, particularly the methano bridge, distinguishes it from other derivatives and may contribute to its unique chemical and biological properties .

Properties

CAS No.

504411-35-2

Molecular Formula

C7H5N3

Molecular Weight

131.13 g/mol

IUPAC Name

3,4,9-triazatricyclo[5.2.1.02,6]deca-1(9),2(6),4,7-tetraene

InChI

InChI=1S/C7H5N3/c1-4-2-8-6(1)7-5(4)3-9-10-7/h2-3H,1H2,(H,9,10)

InChI Key

HIFDDBJCOKZQFJ-UHFFFAOYSA-N

Canonical SMILES

C1C2=CN=C1C3=C2C=NN3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.